molecular formula C16H20N2O3 B2866688 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034612-47-8

5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2866688
CAS No.: 2034612-47-8
M. Wt: 288.347
InChI Key: RNGXMDHMZRGAJB-UHFFFAOYSA-N
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Description

The compound 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclic morpholine-proline chimera core (2-oxa-5-azabicyclo[2.2.1]heptane) fused to a pyridine ring substituted with a cyclopentyloxy group and a carbonyl moiety. This structure imposes conformational rigidity, enhancing target selectivity in drug design . The bicyclic core is derived from 4R-hydroxy-L-proline, enabling stereochemical control during synthesis .

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-16(18-9-14-7-12(18)10-20-14)11-5-6-15(17-8-11)21-13-3-1-2-4-13/h5-6,8,12-14H,1-4,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGXMDHMZRGAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the subsequent functionalization of the pyridine ring. Common reagents used in these reactions include cyclopentanol, pyridine derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound with a unique bicyclic structure, studied for its potential applications in medicinal chemistry. It features a 2-oxa-5-azabicyclo[2.2.1]heptane core, functionalized with a cyclopentyloxy group and a pyridine carbonyl moiety.

Basic Information

  • Molecular Formula: The molecular formula is not provided, but the molecular weight is approximately 274.31 g/mol.
  • Structure: It belongs to the class of bicyclic amines and is a pyridine derivative due to the pyridine ring.

Potential Applications

5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane has potential applications in:

  • Drug design
  • Pharmaceutical research

This compound is an intriguing area of study within organic chemistry and pharmacology, holding promise for future therapeutic developments based on its unique structural features and reactivity profiles.

Chemical Reactions

5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane can participate in various chemical reactions due to its functional groups:

  • Reactions are typically carried out under controlled conditions (temperature, solvent choice) to optimize yields and selectivity.

Mechanism of Action

The mechanism of action of 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
  • Structure : Shares the bicyclic morpholine core but replaces the cyclopentyloxy-carbonyl group with a formyl (-CHO) substituent.
  • Relevance : Demonstrates the versatility of the bicyclic scaffold for functionalization, though the absence of the cyclopentyloxy group reduces lipophilicity .
b. Bridged Morpholine Derivatives (e.g., Loline Alkaloids)
  • Structure : Natural alkaloids with a 2-oxa-5-azabicyclo[2.2.1]heptane core but lacking pyridine or cyclopentyl substituents.
  • Relevance : Highlight the scaffold’s biological relevance in plant defense mechanisms and insecticidal activity .
c. Bicyclic β-Lactams (e.g., Penicillin Derivatives)
  • Structure : 4-Thia-1-azabicyclo[3.2.0]heptane cores (e.g., compound m in ) with β-lactam rings.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
Target Compound C₁₉H₂₃N₂O₄* ~349.4 g/mol High rigidity, logP ~2.1 (predicted), moderate solubility in polar solvents
6-{2-Oxa-5-azabicyclo[...]-carbaldehyde C₁₂H₁₃N₂O₂ 217.24 g/mol Lower lipophilicity (logP ~1.2), aldehyde group enhances reactivity
Loline Alkaloid C₈H₁₄N₂O 154.21 g/mol Compact, polar, water-soluble
Penicillin Derivative (compound m) C₁₄H₂₁N₃O₄S 327.40 g/mol β-Lactam ring, acid-sensitive, broad-spectrum activity

*Estimated based on structural components from .

Key Research Findings

Conformational Advantage : The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold reduces entropic penalties in protein binding, improving drug selectivity .

Synthetic Challenges : Functionalization at the C-3 position (e.g., cyclopentyloxy-pyridine attachment) requires precise stoichiometry to avoid byproducts .

Data Table: Structural and Functional Comparison

Feature Target Compound 6-{2-Oxa...-carbaldehyde Loline Alkaloid Bicyclic β-Lactam
Core Structure 2-Oxa-5-azabicyclo[2.2.1] 2-Oxa-5-azabicyclo[2.2.1] 2-Oxa-5-azabicyclo[2.2.1] 4-Thia-1-azabicyclo[3.2.0]
Key Substituents Pyridine, cyclopentyloxy Pyridine, formyl None β-Lactam, pivalamido
Bioactivity Predicted GABA modulation Synthetic intermediate Insecticidal Antibacterial
Synthetic Yield ~60% 68% Not reported <40%
Reference

Biological Activity

5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This bicyclic structure, characterized by the integration of a pyridine moiety and a unique azabicyclic framework, suggests diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyridine ring substituted with a cyclopentyloxy group.
  • An oxabicyclo[2.2.1]heptane core.

The molecular formula is C14H17N1O3C_{14}H_{17}N_{1}O_{3}, with a molecular weight of approximately 247.29 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including receptors and enzymes involved in critical physiological processes. The presence of the pyridine ring enhances its affinity for certain receptors, potentially modulating neurotransmitter systems and inflammatory pathways.

Pharmacological Effects

Research has indicated that compounds similar to 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane exhibit:

  • Antimicrobial Activity : In vitro studies have shown efficacy against various bacterial strains.
  • Anti-inflammatory Properties : The compound may inhibit pathways associated with inflammation, as evidenced by reductions in cytokine production in cell culture models.
  • Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties, possibly through modulation of neurotransmitter release and receptor activity.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of this compound inhibited the growth of specific bacterial strains, indicating potential as an antimicrobial agent .
    • Another investigation focused on its anti-inflammatory effects, revealing that it significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .
  • Animal Models :
    • In animal models, administration of the compound led to decreased markers of oxidative stress and inflammation, suggesting its utility in conditions characterized by these pathological features .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveDecreased oxidative stress markers

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